2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic compound with the molecular formula C15H18F3N3 and a molecular weight of 297.325
Chemical Reactions Analysis
2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the azetidine ring, depending on the reaction conditions and reagents used.
Addition: The trifluoroethyl group may participate in addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use in studying the interactions of benzimidazole derivatives with biological targets.
Medicine: Investigation of its pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole would depend on its specific application. In a biological context, benzimidazole derivatives are known to interact with various molecular targets, such as tubulin, enzymes, or receptors, leading to inhibition of cell division, enzyme activity, or signal transduction pathways . The trifluoroethyl group may enhance the compound’s lipophilicity and ability to cross cell membranes, potentially increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar compounds to 2-(propan-2-yl)-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]-1H-1,3-benzodiazole include other benzimidazole derivatives and azetidine-containing compounds. Some examples are:
1,3-bis(1,2,4-triazol-1-yl)propane: A compound with a similar benzimidazole structure but different substituents.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: A compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of the benzimidazole ring, azetidine ring, and trifluoroethyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-propan-2-yl-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3/c1-10(2)14-19-12-5-3-4-6-13(12)21(14)11-7-20(8-11)9-15(16,17)18/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTIURMDUADGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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